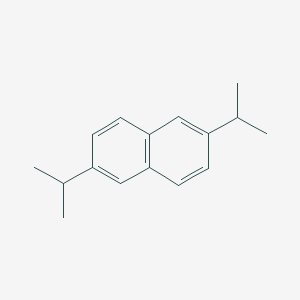
2,6-Diisopropylnaphthalene
Katalognummer B042965
Molekulargewicht: 212.33 g/mol
InChI-Schlüssel: GWLLTEXUIOFAFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US05003122
Procedure details


Substantially pure 2,6-diisopropylnaphthalene can be recovered from the diisopropylnaphthalene products in a multi-stage separation scheme. In one embodiment, the diisopropylnaphthalene product is first fractionally distilled to obtain a low boiling fraction which contains unreacted naphthalene and monoisopropylnaphthalene, a middle fraction containing the diisopropylnaphthalenes, and a high boiling fraction containing triisopropylnaphthalene and tetraisopropylnaphthalenes. 2,6-diisopropylnaphthalene is obtained from the middle fraction by cooling the liquid to a temperature between 0° C. and -20° C. to fractionally crystallize the 2,6-isomer from the other diisopropylnaphthalenes. The mother liquor from the crystallization can be subjected to a second crystallization step, or it can then be combined with the low boiling and high boiling fractions, and subjected to transalkylation before recycle to the alkylation reactor, along with fresh naphthalene.


[Compound]
Name
diisopropylnaphthalenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
triisopropylnaphthalene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
tetraisopropylnaphthalenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[C:10]2C(=CC=CC=2)C=C[CH:2]=1.C(C1C2C(=CC=CC=2)C=CC=1)(C)C.[CH:24]([C:27]1[C:28](C(C)C)=[C:29](C(C)C)[C:30]2[C:35]([CH:36]=1)=[CH:34][CH:33]=[CH:32][CH:31]=2)([CH3:26])[CH3:25]>>[CH:24]([C:27]1[CH:28]=[CH:29][C:30]2[C:35](=[CH:34][CH:33]=[C:32]([CH:1]([CH3:10])[CH3:2])[CH:31]=2)[CH:36]=1)([CH3:25])[CH3:26]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC2=CC=CC=C12
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)C1=CC=CC2=CC=CC=C12
|
Step Three
[Compound]
|
Name
|
diisopropylnaphthalenes
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
triisopropylnaphthalene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)C=1C(=C(C2=CC=CC=C2C1)C(C)C)C(C)C
|
[Compound]
|
Name
|
tetraisopropylnaphthalenes
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Substantially pure 2,6-diisopropylnaphthalene can be recovered from the diisopropylnaphthalene products in a multi-stage separation scheme
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
In one embodiment, the diisopropylnaphthalene product is first fractionally distilled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain a low boiling fraction which
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)C1=CC2=CC=C(C=C2C=C1)C(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
